2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phomasetin is a bioactive metabolite isolated from the marine fungi Phoma species. It is a tetramic acid derivative known for its inhibitory activity against the integrase enzyme of human immunodeficiency virus type 1 (HIV-1), which is crucial for the virus’s replication cycle . Additionally, phomasetin exhibits antitumor activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomasetin is synthesized through an intramolecular Diels-Alder reaction, which is a powerful method for constructing functionalized decalin skeletons. The enzymes Fsa2 and Phm7 catalyze this reaction, forming enantiomeric decalin scaffolds . The reaction involves the folding of linear polyenoyl tetramic acid substrates in the binding pocket of these enzymes, which explains the stereoselectivity in the construction of decalin scaffolds .
Industrial Production Methods: Industrial production of phomasetin involves the fermentation of the Phoma species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate phomasetin. The use of bioreactors and optimization of fermentation parameters are crucial for maximizing the yield of phomasetin .
Chemical Reactions Analysis
Types of Reactions: Phomasetin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction is particularly significant in its biosynthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions include various decalin derivatives, which exhibit different biological activities .
Scientific Research Applications
Phomasetin has a wide range of scientific research applications:
Mechanism of Action
Phomasetin exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the integration process and thereby inhibiting viral replication . Additionally, phomasetin’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Phomasetin is unique due to its specific stereochemistry and biological activities. Similar compounds include:
Equisetin: Another HIV-1 integrase inhibitor with a similar decalin scaffold but different stereochemistry.
Wakodecalines A and B: Decaline metabolites with moderate antimalarial activity.
Phomadecalins: Compounds with antiviral activity.
Phomasetin stands out due to its potent anti-HIV and antitumor activities, making it a valuable compound for further research and development.
Properties
CAS No. |
207791-30-8 |
---|---|
Molecular Formula |
C25H35NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(3E,5R)-3-[[(1R,2S,6S,8aS)-1,3,6-trimethyl-2-[(1E,3E)-penta-1,3-dienyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C25H35NO4/c1-6-7-8-9-18-16(3)13-17-12-15(2)10-11-19(17)25(18,4)23(29)21-22(28)20(14-27)26(5)24(21)30/h6-9,13,15,17-20,27,29H,10-12,14H2,1-5H3/b7-6+,9-8+,23-21+/t15-,17?,18-,19-,20+,25-/m0/s1 |
InChI Key |
GQYNYOOJEMDNNZ-LWUDIGNESA-N |
Isomeric SMILES |
C/C=C/C=C/[C@H]1C(=CC2C[C@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C)C |
Canonical SMILES |
CC=CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.